molecular formula C19H17F3N2O2 B2550527 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide CAS No. 941933-30-8

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2550527
CAS No.: 941933-30-8
M. Wt: 362.352
InChI Key: PUNPSXVLJMUMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the benzamide core and a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl substituent on the amide nitrogen.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-12-11-13(8-9-16(12)24-10-4-7-17(24)25)23-18(26)14-5-2-3-6-15(14)19(20,21)22/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNPSXVLJMUMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline: This intermediate can be synthesized by reacting 3-methyl-4-nitroaniline with 2-pyrrolidinone under specific conditions.

    Formation of the Benzamide Moiety: The intermediate is then reacted with 2-(trifluoromethyl)benzoic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares a benzamide backbone with several derivatives documented in the evidence. Key structural variations among analogs include:

Compound Name Substituents Key Structural Features Yield/Physical Data Source
Target Compound 2-(trifluoromethyl)benzamide; 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl Pyrrolidinone ring, CF₃ group N/A (synthesis not detailed) N/A
3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide (16) Quinazoline core; CF₃-phenyl Quinazoline moiety for kinase binding Yield: 71%
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide Fluorophenyl; dihydrothienylidene Thienylidene ring, dual fluorine substituents Crystallographic R factor: 0.034
N-(2-Cyano-4-fluorophenyl)-5-fluor-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluorpropan-2-yl]oxy]benzamide Triazoloxazine; trifluoropropoxy Triazole-oxazine heterocycle, CF₃-alkoxy chain Patent example

Key Observations :

  • Trifluoromethyl Group : The CF₃ group is a common feature in analogs like compound 16 and the target compound, enhancing hydrophobicity and resistance to oxidative metabolism .
  • Heterocyclic Moieties: The target compound’s pyrrolidinone ring contrasts with quinazoline (compound 16) or triazoloxazine () systems, which are often linked to kinase inhibition .
  • Fluorine Substitution : Fluorine atoms in analogs (e.g., ) improve bioavailability and target binding via electrostatic interactions .

Biological Activity

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrrolidine ring : A five-membered ring that contributes to the compound's biological activity.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

The molecular formula is C15H15F3N2OC_{15}H_{15}F_3N_2O, with a molecular weight of approximately 344.33 g/mol .

The primary target for this compound is the Sigma-1 receptor , which is implicated in various neurological processes.

Mode of Action

  • Allosteric Modulation : The compound acts as an allosteric modulator of the Sigma-1 receptor, influencing its activity without directly competing with the endogenous ligand.
  • Biochemical Pathways : It affects the inositol 1,4,5-trisphosphate (IP3) receptor-mediated pathways, which are crucial for calcium signaling within cells.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

  • Anticonvulsant Activity : Modulation of the Sigma-1 receptor has been linked to anti-seizure effects.
  • Antidepressant Effects : The compound may enhance mood and cognitive function through its receptor interactions.

In Vitro Studies

A study evaluated the effects of similar compounds on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, showcasing their potential as anticancer agents. For instance, compounds with structural similarities demonstrated significant cytotoxicity against MCF7 breast cancer cells with IC50 values around 25 μM .

Animal Studies

In vivo experiments involving tumor-bearing mice showed that administration of related compounds resulted in reduced tumor growth. This suggests a promising avenue for developing anticancer therapies based on this chemical scaffold .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticonvulsantModulates Sigma-1 receptor, reduces seizure activity
AntidepressantEnhances mood and cognition
AnticancerInduces apoptosis in cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.